molecular formula C15H20N6NaO6P B1663400 8-PIP-cAMP CAS No. 31357-06-9

8-PIP-cAMP

Cat. No.: B1663400
CAS No.: 31357-06-9
M. Wt: 434.32 g/mol
InChI Key: FNCWZMQKRRKCEF-ZBMQJGODSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Piperidinoadenosine-3′,5′-cyclic monophosphate (8-PIP-cAMP) is a site-selective cyclic adenosine monophosphate (cAMP) analog designed to target specific binding sites (A or B) on the regulatory (R) subunits of protein kinase A (PKA). Unlike endogenous cAMP, which non-selectively activates both PKA type I (PKA-I) and type II (PKA-II), this compound exhibits high specificity for the A site of PKA-I and the B site of PKA-II . This selectivity makes it a valuable tool for studying isoform-specific PKA signaling and developing targeted anticancer therapies.

Structurally, this compound substitutes the 8-hydrogen of adenosine with a piperidino group, enhancing its binding affinity for hydrophobic pockets in PKA R subunits. Its antiproliferative effects are particularly notable in BRAF-mutant cancer cells (e.g., thyroid and colon carcinomas), where it inhibits growth by modulating PKA-I activity and downstream signaling pathways like ERK and Akt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-PIP-cAMP involves the modification of cyclic adenosine monophosphate (cAMP). The hydrogen at position 8 of the nucleobase is replaced by a piperidine ring. This process typically involves the use of specific reagents and conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

8-PIP-cAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can yield a wide range of analogs with different functional groups .

Mechanism of Action

8-PIP-cAMP exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses . The compound’s selectivity for different sites on protein kinase A allows for precise modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis of 8-PIP-cAMP with Key cAMP Analogs

Mechanism of Action and Binding Specificity

Compound Primary Targets Binding Affinity (Site/Subunit) Key Pathways Affected
This compound PKA-I (A site), PKA-II (B site) High for PKA-I A site; moderate for PKA-II B ERK, Akt, Caspase 3/7
8-Cl-cAMP PKA-I (A and B sites), PKA-II (B site) High for PKA-I A/B; low for PKA-II A AMPK, p38 MAPK, Caspase 8
8-HA-cAMP PKA-I (B site) High for PKA-I B site ERK, Akt
8-AHA-cAMP PKA-I (B site) Strong competitive inhibitor for PKA-I B cAMP/PKA crosstalk
8-pCPT-2′-O-Me-cAMP EPAC (Exchange Protein Activated by cAMP) EPAC-specific, no PKA activation Rap1, insulin secretion
  • This compound vs. 8-Cl-cAMP: Binding Specificity: this compound selectively activates PKA-I by targeting its A site, whereas 8-Cl-cAMP binds both A and B sites of PKA-I and the B site of PKA-II . Antiproliferative Effects: Both compounds inhibit BRAF-positive cancer cells (e.g., ARO and NPA thyroid carcinoma), but only 8-Cl-cAMP shows efficacy in BRAF-negative cells (e.g., WRO) via AMPK/p38 MAPK activation . Apoptosis: 8-Cl-cAMP induces caspase 8/3 activation (extrinsic pathway), while this compound primarily suppresses survival signals (e.g., ERK/Akt) .
  • This compound vs. 8-HA-cAMP :

    • These analogs are often used in combination (this compound for PKA-I A site; 8-HA-cAMP for PKA-I B site) to achieve synergistic PKA-I activation. Alone, 8-HA-cAMP has weaker antiproliferative effects .

Efficacy in Cancer Cell Lines

Cell Line (BRAF Status) This compound + 8-HA-cAMP 8-Cl-cAMP 8-HA-cAMP Alone
ARO (BRAF V600E) IC₅₀: 10 µM IC₅₀: 12 µM IC₅₀: >50 µM
NPA (BRAF V600E) IC₅₀: 15 µM IC₅₀: 14 µM IC₅₀: >50 µM
WRO (BRAF wild-type) No effect IC₅₀: 20 µM No effect
  • Key Findings: this compound requires co-administration with 8-HA-cAMP to fully activate PKA-I and inhibit BRAF-mutant cells. 8-Cl-cAMP is effective across BRAF statuses due to its metabolite 8-Cl-adenosine, which activates AMPK and p38 MAPK independently of PKA .

Pharmacological and Toxicological Profiles

Compound Metabolites Off-Target Effects In Vivo Tolerability
This compound Minimal hydrolysis Low (PKA-I-specific) Not fully tested
8-Cl-cAMP 8-Cl-adenosine AMPK, p38 MAPK activation Moderate toxicity
8-pCPT-2′-O-Me-cAMP Stable in cells EPAC/Rap1 activation; no PKA crosstalk High in insulin studies
  • Clinical Potential: 8-Cl-cAMP has advanced to preclinical trials but shows dose-limiting toxicity due to broad pathway activation. this compound offers a safer profile for BRAF-mutant cancers but lacks efficacy in BRAF-wild-type tumors .

Biological Activity

8-PIP-cAMP (8-piperidino-cyclic AMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered significant attention in pharmacological research due to its selective activation of protein kinase A (PKA) and its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cell proliferation, apoptosis, and signaling pathways.

Overview of this compound

This compound is characterized by increased metabolic stability and membrane permeability compared to traditional cAMP. It selectively activates PKA type I while having minimal effects on other cAMP-dependent pathways such as Epac (exchange protein directly activated by cAMP) . This selectivity makes it a valuable tool for dissecting the roles of PKA in various biological processes.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported that treatment with this compound led to a dose-dependent inhibition of cell growth in colon cancer (ARO), melanoma (NPA), and follicular thyroid carcinoma (WRO) cells. The IC50 values were found to be 55.3 µM for ARO and 84.8 µM for NPA cells, indicating substantial efficacy in inhibiting cancer cell proliferation .

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 Value (µM)
ARO55.3
NPA84.8
WRONot specified

Induction of Apoptosis

The mechanism by which this compound induces apoptosis has been explored extensively. In the aforementioned study, it was observed that treatment with this compound resulted in a significant increase in apoptotic cells, as evidenced by flow cytometry analysis showing a reduction in G0/G1 phase cells and an accumulation in the sub-G0/G1 phase . Furthermore, caspase activity assays indicated that this compound treatment led to increased activation of caspase-3/7, suggesting the involvement of intrinsic apoptotic pathways.

Signaling Pathways Involved

The pro-apoptotic effects of this compound are mediated through specific signaling pathways. Research indicates that the activation of p38 MAPK is crucial for its apoptotic effects. Inhibiting p38 MAPK significantly reduced the pro-apoptotic impact of this compound, highlighting its role in mediating apoptosis in cancer cells .

Figure 1: Apoptotic Pathways Activated by this compound

Illustration showing the activation of caspases and p38 MAPK pathway following treatment with this compound.

Case Studies and Clinical Relevance

Several case studies have highlighted the relevance of using cAMP analogs like this compound in clinical settings. For instance, it has been investigated in models of cardiac protection where selective activation of PKA-I has shown potential benefits . The ability of this compound to selectively activate PKA-I without affecting other pathways allows for targeted therapeutic strategies that minimize side effects associated with broader cAMP analogs.

Q & A

Basic Research Questions

Q. How does 8-PIP-cAMP selectively activate Protein Kinase A (PKA) isoform I, and what experimental methods validate its specificity?

  • Answer : this compound binds selectively to the regulatory subunit RI of PKA I, avoiding cross-activation of PKA II (RII subunits). Validation requires assays such as Bioluminescence Resonance Energy Transfer (BRET) to monitor subunit dissociation. For example, combining this compound with 8-AHA-cAMP induces RI/C dissociation but not RII/C, confirming isoform specificity . Additionally, kinase activity assays using RI-specific substrates (e.g., Kemptide) and competitive binding studies with Sp-isomer contaminants (<0.05%) ensure selectivity .

Q. What are the recommended storage and handling protocols for this compound to maintain stability and purity?

  • Answer : Store lyophilized this compound at -20°C in airtight containers to prevent desulfurization into this compound (a degradation byproduct). For solutions, refrigerate at 4°C and avoid oxidizing agents, which accelerate degradation. Purity must be verified via HPLC/UV (273 nm) before critical experiments, with contamination thresholds for Sp-8-PIP-cAMPS and this compound kept below 0.05% .

Q. Which cell-based assays are optimal for quantifying this compound’s bioactivity in PKA I signaling pathways?

  • Answer : Use BRAF-mutant carcinoma cell lines (e.g., ARO, NPA) for antiproliferative assays, as this compound shows minimal activity in BRAF-negative lines (e.g., WRO). Measure growth inhibition via MTT assays and ERK phosphorylation via Western blotting. For direct PKA I activation, employ BRET-based systems co-expressing RI subunits and catalytic subunits tagged with fluorescent proteins .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s antiproliferative mechanisms (growth arrest vs. apoptosis)?

  • Answer : Distinguish mechanisms by comparing this compound with pro-apoptotic analogs like 8-Cl-cAMP. Use flow cytometry to analyze cell cycle phases (G0/G1 vs. G2/M arrest) and caspase-3/7 assays to detect apoptosis. Note that this compound primarily induces growth arrest in PKA I-dependent models, while 8-Cl-cAMP triggers apoptosis via p38 MAPK pathways .

Q. What strategies mitigate contamination risks from this compound degradation during long-term studies?

  • Answer : Regularly validate compound integrity using HPLC and discard solutions older than 1 week. Include negative controls (e.g., untreated cells) to baseline bioactivity. For critical longitudinal studies, lyophilize aliquots and reconstitute fresh for each experiment .

Q. How can this compound be synergized with other cAMP analogs to enhance PKA I specificity in complex models?

  • Answer : Combine this compound with 8-HA-cAMP (1:1 molar ratio) to co-activate RI subunits. Validate synergy via dose-response matrices and BRET assays. For example, this combination reduced NPA cell viability by 70% at 10 µM, outperforming single analogs .

Q. What experimental controls are essential when studying this compound in siRNA-mediated PKA knockdown systems?

  • Answer : Include non-targeting siRNA controls and confirm knockdown efficiency via Western blot (RI/RII subunits). Use 50 nM siRNA with RNAiMAX transfection reagent, and pair with cAMP analogs at equimolar ratios (e.g., this compound + 2-Cl-8-MA-cAMP for RI-specific activation) .

Q. Data Contradiction and Optimization

Q. How should researchers address variability in this compound’s efficacy across cell lines with identical BRAF status?

  • Answer : Profile additional signaling nodes (e.g., AKT/mTOR, JNK) that may modulate PKA I downstream effects. For example, in medullary thyroid cancer lines, this compound’s antiproliferative activity correlates with suppressed ERK phosphorylation, but not all BRAF-mutant models show this trend. Use phosphoproteomic arrays to identify compensatory pathways .

Q. What methods optimize this compound dosing in co-treatment studies with kinase inhibitors?

  • Answer : Perform checkerboard assays to determine additive/synergistic effects. For example, this compound (5 µM) combined with MEK inhibitors (e.g., trametinib) reduced NPA cell viability synergistically (Combination Index <1.0). Use CalcuSyn software for dose-effect analysis .

Q. Methodological Tables

Parameter Recommendation Evidence Source
PKA I activation validationBRET assays with RI/C dissociation
Antiproliferative assayBRAF-mutant ARO/NPA cells + MTT viability
Storage stabilityLyophilized at -20°C; solutions at 4°C
Contamination threshold<0.05% Sp-8-PIP-cAMPS via HPLC
Synergistic combinationsThis compound + 8-HA-cAMP (1:1 ratio)

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCWZMQKRRKCEF-ZBMQJGODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635494
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31357-06-9
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.